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Compound of Interest

Compound Name: Methyl tropate

Cat. No.: B1584737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl tropate, systematically known as methyl 3-hydroxy-2-phenylpropanoate (CAS No:

3967-53-1), is a significant organic compound, often encountered as a key intermediate in the

synthesis of various pharmaceuticals.[1][2] Notably, it is a precursor in the production of

tropane alkaloids, a class of compounds with diverse and potent pharmacological activities. A

thorough understanding of its physical properties is paramount for its effective handling,

characterization, and utilization in synthetic and medicinal chemistry. This guide provides a

comprehensive overview of the known and predicted physical characteristics of Methyl
tropate, detailed methodologies for their experimental determination, and insights into its

stability and storage.

Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of Methyl tropate is

presented below. It is important to note that while some data is derived from experimental

observations, many of the listed physical constants are estimated using reliable computational

methods, such as the Joback and Crippen methods, and are indicated as such.[3]
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Property Value Source

Molecular Formula C₁₀H₁₂O₃ [1][2]

Molecular Weight 180.20 g/mol [1][2][3]

Appearance
White to almost white

crystalline powder (predicted)

Inferred from related

compounds

Melting Point (Tfus) 346.86 K (73.71 °C) Joback Method[3]

Boiling Point (Tboil)
622.91 K (349.76 °C) at 760

mmHg
Joback Method[3]

Density Not Experimentally Determined

Water Solubility (log10WS) -1.20 (in mol/L) Crippen Method[3]

Octanol/Water Partition

Coefficient (logP)
0.935 Crippen Method[3]

CAS Number 3967-53-1 [1][2]

Spectroscopic Profile
The spectroscopic signature of a molecule is its unique fingerprint, indispensable for structural

elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Spectroscopy

The expected proton NMR spectrum of Methyl tropate would exhibit distinct signals

corresponding to the different types of protons in the molecule. The aromatic protons on the

phenyl group would typically appear in the downfield region (δ 7.2-7.4 ppm). The methine

proton (CH) adjacent to the hydroxyl and phenyl groups would likely be a multiplet. The

methylene protons (CH₂) next to the hydroxyl group and the methyl protons (CH₃) of the ester

group would also show characteristic chemical shifts and splitting patterns.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C3967531
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-tropate
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3967531
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-tropate
https://www.chemeo.com/cid/94-295-1/Methyl-tropate
https://www.chemeo.com/cid/94-295-1/Methyl-tropate
https://www.chemeo.com/cid/94-295-1/Methyl-tropate
https://www.chemeo.com/cid/94-295-1/Methyl-tropate
https://www.chemeo.com/cid/94-295-1/Methyl-tropate
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3967531
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-tropate
https://www.benchchem.com/product/b1584737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR (Carbon-13) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon

environments. Key expected signals include the carbonyl carbon of the ester at the most

downfield position (around 170-175 ppm), the aromatic carbons of the phenyl ring (typically

between 125-140 ppm), the carbon bearing the hydroxyl group, the methylene carbon, and the

methyl carbon of the ester group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Methyl tropate is expected to show characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ indicates

the presence of the hydroxyl group.

C-H Stretch (Aromatic and Aliphatic): Absorptions around 3100-3000 cm⁻¹ for the aromatic

C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C=O Stretch (Ester): A very strong and sharp absorption band around 1750-1735 cm⁻¹ is

characteristic of the ester carbonyl group.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are

indicative of the carbon-carbon double bonds in the phenyl ring.

C-O Stretch: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹,

corresponding to the C-O stretching vibrations of the ester and the alcohol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. In an electron ionization (EI) mass spectrum of Methyl tropate, the molecular

ion peak (M⁺) would be expected at an m/z ratio corresponding to its molecular weight

(180.20). Common fragmentation patterns for esters include the loss of the alkoxy group (-

OCH₃) or the entire ester group. The presence of the phenyl and hydroxyl groups would also

lead to characteristic fragment ions.
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Experimental Methodologies for Property
Determination
The following section details the standard, self-validating protocols for the experimental

determination of the key physical and spectroscopic properties of Methyl tropate.

Melting Point Determination
The melting point is a crucial indicator of a compound's purity.

Protocol: Capillary Melting Point Determination

Sample Preparation: A small amount of finely powdered, dry Methyl tropate is packed into a

thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per

minute) near the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears (onset of melting)

and the temperature at which the entire sample becomes a clear liquid (completion of

melting) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is

indicative of a pure compound.

Sample Preparation Measurement Data Analysis

Finely powder Methyl tropate Pack into capillary tube (2-3 mm) Place in melting point apparatus Heat slowly (1-2 °C/min) Observe melting Record onset and completion temperatures Determine melting range Assess purity

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 10-20 mg of Methyl tropate is dissolved in approximately 0.6-0.8 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. A

small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400

MHz or higher). Standard acquisition parameters include a sufficient number of scans to

achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width

appropriate for observing all proton signals.

¹³C NMR Acquisition: The proton-decoupled ¹³C NMR spectrum is acquired on the same

instrument. Due to the lower natural abundance of the ¹³C isotope, a greater number of

scans and a longer relaxation delay are typically required.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): A small amount of Methyl tropate is finely ground with dry

potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and

placing the paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded. The

sample is then placed in the spectrometer's beam path, and the IR spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: A small amount of Methyl tropate is introduced into the mass

spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: The sample is ionized, commonly using electron ionization (EI) for small

molecules, which involves bombarding the sample with a high-energy electron beam.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on

their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight). A
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detector then records the abundance of each ion.

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Methyl Tropate Sample

Dissolve in deuterated solvent Prepare KBr pellet or Nujol mull Introduce into MS

Acquire 1H and 13C spectra

Structural Information
(Carbon-Hydrogen Framework)

Record IR spectrum

Functional Group Identification

Ionize and analyze m/z

Molecular Weight and
Fragmentation Pattern

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1584737#what-are-the-physical-properties-of-methyl-
tropate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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